molecular formula C21H26O5 B14774288 (10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one

(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one

Cat. No.: B14774288
M. Wt: 358.4 g/mol
InChI Key: WFFSJFFZKKRVOE-UODUAIPHSA-N
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Description

6,7-Dehydro Prednisolone is a synthetic glucocorticoid, a class of corticosteroids that are used for their anti-inflammatory and immunosuppressive properties. This compound is a derivative of prednisolone, which is widely used in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

This can be achieved through various chemical reactions, including dehydrogenation using reagents such as selenium dioxide (SeO2) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) . The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of 6,7-Dehydro Prednisolone follows similar synthetic routes but on a larger scale. The process often starts with the microbial transformation of diosgenin, a naturally occurring steroid sapogenin, to produce the intermediate compounds. These intermediates are then chemically modified to introduce the 6,7 double bond, followed by purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dehydro Prednisolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various halogenated derivatives and oxidized forms of 6,7-Dehydro Prednisolone .

Scientific Research Applications

6,7-Dehydro Prednisolone has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dehydro Prednisolone involves binding to the glucocorticoid receptor, which leads to changes in gene expression. This binding results in the suppression of pro-inflammatory cytokines and other inflammatory mediators. The compound also inhibits the migration of leukocytes to sites of inflammation, reducing tissue damage and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This modification can potentially enhance its anti-inflammatory effects and reduce side effects .

Properties

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-5,7,9,14-16,18,22,24,26H,6,8,10-11H2,1-2H3/t14?,15?,16?,18?,19-,20-,21-/m0/s1

InChI Key

WFFSJFFZKKRVOE-UODUAIPHSA-N

Isomeric SMILES

C[C@]12CC(C3C(C1CC[C@@]2(C(=O)CO)O)C=CC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)C=CC4=CC(=O)C=CC34C)O

Origin of Product

United States

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